molecular formula C16H16O3 B1586145 Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate CAS No. 732-80-9

Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate

Cat. No.: B1586145
CAS No.: 732-80-9
M. Wt: 256.3 g/mol
InChI Key: LGFDQZCUDVWAIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with an ethyl ester group at the para position of one ring and a methoxy group at the para position of the other ring

Mechanism of Action

Target of Action

Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate is a complex organic compound. Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can undergo various chemical reactions, such as suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds. This suggests that Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate may also interact with its targets through similar mechanisms.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate may also affect multiple biochemical pathways.

Result of Action

Similar compounds have been found to exhibit various biological activities , suggesting that Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate may also have diverse molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate . For instance, the pH can affect the maximum absorption wavelength (λmax) of similar compounds . Therefore, the action of Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate may also be influenced by environmental factors such as pH, temperature, and the presence of other substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate typically involves the following steps:

    Suzuki-Miyaura Coupling Reaction: This reaction is used to form the biphenyl core. A boronic acid derivative of one benzene ring is coupled with a halogenated derivative of the other benzene ring in the presence of a palladium catalyst and a base.

    Esterification: The carboxylic acid group on the biphenyl compound is then esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods: Industrial production of ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product.

Types of Reactions:

    Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic aromatic substitution, allowing for reactions such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Sulfonation: Fuming sulfuric acid.

    Halogenation: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Nitration: Formation of nitro derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

    Halogenation: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of drugs due to its biphenyl structure, which is common in many bioactive compounds.

    Materials Science: Utilized in the production of liquid crystals and organic light-emitting diodes (OLEDs) due to its stable biphenyl core.

Comparison with Similar Compounds

    Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.

    Ethyl 4’-chloro[1,1’-biphenyl]-4-carboxylate: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness: Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate is unique due to the presence of the methoxy group, which enhances its reactivity in electrophilic aromatic substitution reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and materials science.

Properties

IUPAC Name

ethyl 4-(4-methoxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-3-19-16(17)14-6-4-12(5-7-14)13-8-10-15(18-2)11-9-13/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFDQZCUDVWAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377416
Record name Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732-80-9
Record name Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.